![molecular formula C21H35N5O2 B2525766 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione CAS No. 851942-03-5](/img/no-structure.png)
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, commonly known as DMHPD, is a chemical compound that belongs to the class of xanthine derivatives. It has been extensively studied for its potential therapeutic applications in the field of medicine. DMHPD is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), which is responsible for the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP). Inhibition of PDE leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects.
作用机制
DMHPD acts as a potent inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which is responsible for the hydrolysis of cAMP and cGMP. Inhibition of this compound leads to an increase in the levels of cAMP and cGMP, which can have a wide range of biochemical and physiological effects. DMHPD has been shown to selectively inhibit 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione5 and 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione9, which are predominantly expressed in the brain and vascular smooth muscle, respectively.
Biochemical and Physiological Effects:
DMHPD has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP and cGMP, which can lead to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. DMHPD has also been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
实验室实验的优点和局限性
DMHPD has several advantages for lab experiments. It is a potent and selective inhibitor of 8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione, which makes it a valuable tool for studying the role of this compound in various biological processes. DMHPD is also relatively stable and can be easily synthesized in large quantities. However, DMHPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. DMHPD also has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of DMHPD. One potential application is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMHPD has been shown to have neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another potential application is in the treatment of cardiovascular diseases such as hypertension and heart failure. DMHPD has been shown to have vasodilatory and anti-thrombotic effects, and further studies are needed to determine its potential clinical value in these conditions. Finally, DMHPD may have potential applications in the field of oncology. Its anti-tumor effects make it a promising candidate for the development of new cancer therapies.
合成方法
The synthesis of DMHPD involves the reaction of 1,3-dimethyluric acid with 7-bromohexan-1-ol in the presence of an appropriate base, followed by the reaction with 3,5-dimethylpiperidin-1-ylmethyl chloride. The final product is obtained by purification through recrystallization.
科学研究应用
DMHPD has been extensively studied for its potential therapeutic applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, anti-platelet, and anti-thrombotic effects. DMHPD has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
851942-03-5 |
|---|---|
分子式 |
C21H35N5O2 |
分子量 |
389.544 |
IUPAC 名称 |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H35N5O2/c1-6-7-8-9-10-26-17(14-25-12-15(2)11-16(3)13-25)22-19-18(26)20(27)24(5)21(28)23(19)4/h15-16H,6-14H2,1-5H3 |
InChI 键 |
PHAFAJDUHAYVBT-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




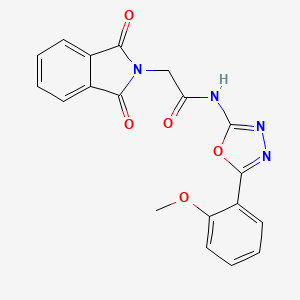

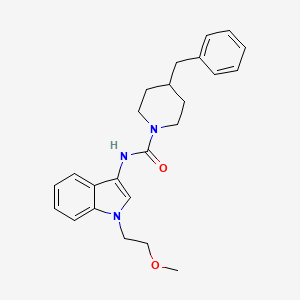
![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2525695.png)
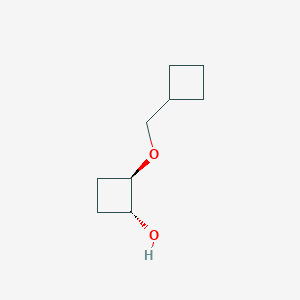
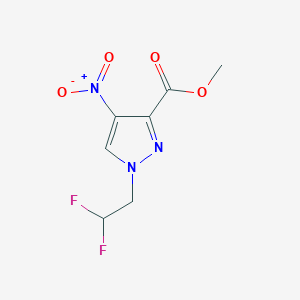
![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzonitrile](/img/structure/B2525698.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2525700.png)
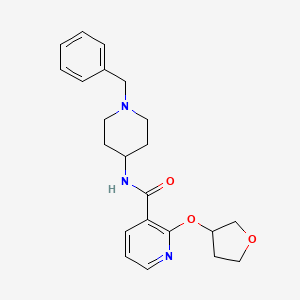
![2-(2-(4-(2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)ethyl)piperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2525704.png)
![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525705.png)
![2-[(3R,4S)-3-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2525706.png)